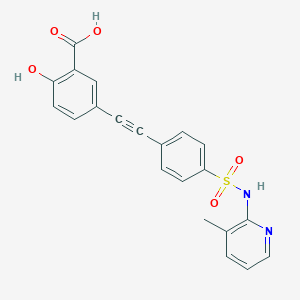
Susalimod
Cat. No. B118586
Key on ui cas rn:
149556-49-0
M. Wt: 408.4 g/mol
InChI Key: WJLQPSZXCOYTHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05556855
Procedure details


Ethyl 2-hydroxy-5-[[4-[(3-methyl-2-pyridinylamino)sulfonyl]phenyl]ethynyl]benzoate (15.5 g, 35 mmol) was refluxed in potassium hydroxide (10 g, 0.15 mol) in water (100 ml) for 1 h. After cooling to ca 70° C., ethyl acetate (50 ml) was added and hydrochloric acid was added to reach pH 7-8. Cooling during stirring and then filration gave a solid that was disolved in acetone (100 ml) and water (100 ml). The solution was acidified at ca 50° C. and cooled, filtered and washed with water. Yield 8.0 g (56%).
Name
Ethyl 2-hydroxy-5-[[4-[(3-methyl-2-pyridinylamino)sulfonyl]phenyl]ethynyl]benzoate
Quantity
15.5 g
Type
reactant
Reaction Step One







Identifiers


|
REACTION_CXSMILES
|
[OH:1][C:2]1[CH:12]=[CH:11][C:10]([C:13]#[C:14][C:15]2[CH:20]=[CH:19][C:18]([S:21]([NH:24][C:25]3[C:30]([CH3:31])=[CH:29][CH:28]=[CH:27][N:26]=3)(=[O:23])=[O:22])=[CH:17][CH:16]=2)=[CH:9][C:3]=1[C:4]([O:6]CC)=[O:5].[OH-].[K+].C(OCC)(=O)C.Cl>O.CC(C)=O>[OH:1][C:2]1[CH:12]=[CH:11][C:10]([C:13]#[C:14][C:15]2[CH:16]=[CH:17][C:18]([S:21]([NH:24][C:25]3[C:30]([CH3:31])=[CH:29][CH:28]=[CH:27][N:26]=3)(=[O:23])=[O:22])=[CH:19][CH:20]=2)=[CH:9][C:3]=1[C:4]([OH:6])=[O:5] |f:1.2|
|
Inputs


Step One
|
Name
|
Ethyl 2-hydroxy-5-[[4-[(3-methyl-2-pyridinylamino)sulfonyl]phenyl]ethynyl]benzoate
|
|
Quantity
|
15.5 g
|
|
Type
|
reactant
|
|
Smiles
|
OC1=C(C(=O)OCC)C=C(C=C1)C#CC1=CC=C(C=C1)S(=O)(=O)NC1=NC=CC=C1C
|
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OCC
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Four
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
Step Five
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
during stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling to ca 70° C.
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Cooling
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
filration gave a solid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was acidified at ca 50° C.
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
OC1=C(C(=O)O)C=C(C=C1)C#CC1=CC=C(C=C1)S(=O)(=O)NC1=NC=CC=C1C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
